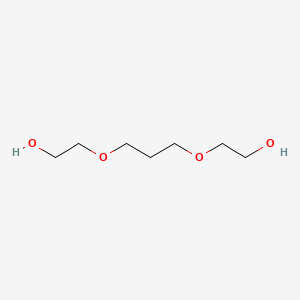
3,7-Dioxa-1,9-nonanediol
Cat. No. B1600267
Key on ui cas rn:
67439-82-1
M. Wt: 164.2 g/mol
InChI Key: KXSKAZFMTGADIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04770759
Procedure details


To 280 ml (5.0 mol) of ethylene glycol is added 17.25 g (0.75 mol) of sodium metal in small pieces, in order to control the exothermic reaction. The reaction mixture is cooled to room temperature and 80.89 g (0.393 mol) of 1,3-dibromopropane (available from Aldrich Chem. Co., catalog no. 12,590-3) is added dropwise. The reaction is heated to 100° C. for 6 hours. Excess ethylene glycol then is removed by simple distillation under aspirator pressure and 3,7-dioxanonane-1,9-diol is obtained in 17.9% yield from the reaction mixture by fractional distillation at 108°-112° C. and 0.025 mm Hg. A solution of 11.47 g (0.072 mol) of the diol and 17.4 ml (0.215 mole) pyridine in 100 ml of methylene chloride is added to a stirred solution of 26.68 g of tosyl chloride (0.15 mol) in 140 ml methylene chloride. Following addition, the reaction is allowed to stand stirred at 0° C. for 24 hours. The mixture then is washed with water, 10% HCl, and once again with water. The mixture is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to give 33.51 g of a clear oil. Kugelrohr distillation (80° C., 0.005 mm Hg) removes unreacted tosyl chloride, leaving 29.43 g of 3,7-dioxanonane-1,9-diol ditosylate as a slightly brown oil.



Yield
17.9%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([OH:4])[CH2:2][OH:3].[Na].Br[CH2:7][CH2:8][CH2:9]Br>>[CH2:1]([OH:4])[CH2:2][O:3][CH2:7][CH2:8][CH2:9][O:3][CH2:2][CH2:1][OH:4] |^1:4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
280 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CO)O
|
|
Name
|
|
|
Quantity
|
17.25 g
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
Step Two
|
Name
|
|
|
Quantity
|
80.89 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCBr
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the exothermic reaction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction is heated to 100° C. for 6 hours
|
|
Duration
|
6 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Excess ethylene glycol then is removed by simple distillation under aspirator pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(COCCCOCCO)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 17.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
